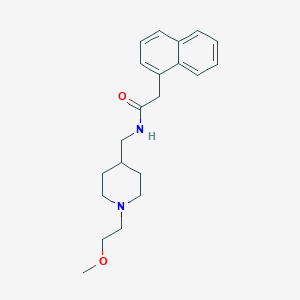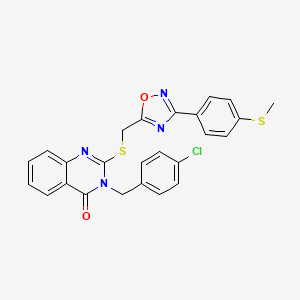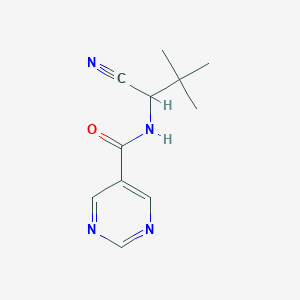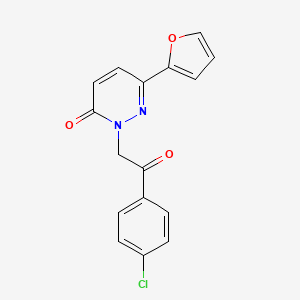methylene]malononitrile CAS No. 339023-35-7](/img/structure/B2519208.png)
2-[[4-(4-Chlorophenyl)piperazino](dimethylamino)methylene]malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(4-Chlorophenyl)piperazino](dimethylamino)methylene]malononitrile (2-CPPMM) is a synthetic compound that has recently been studied for its potential applications in scientific research. The molecule is composed of a nitrogenous heterocyclic ring, a piperazine ring, and a malononitrile moiety. It has been found to possess a wide range of biochemical and physiological effects, as well as various advantages and limitations for laboratory experiments.
Scientific Research Applications
1. Antagonist of the Melanocortin-4 Receptor
A related compound, 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine, acts as a potent and selective antagonist of the melanocortin-4 receptor. It has demonstrated the potential for treating cachexia, showing good metabolic profiles and promoting food intake in tumor-bearing mice (Chen et al., 2007).
2. Synthesis of Spiroindolines
The compound has been used in the synthesis of spiroindolines, a process involving the reaction of isatylidene malononitrile with various methylene-active compounds in the presence of ethylenediamine and piperazine hydrate (Magerramov et al., 2018).
3. Molluscicidal Activity
2‐(5‐Chloro‐1,3‐diphenyl‐1H‐pyrazol‐4‐ylmethylene)‐malononitrile, a similar compound, has been shown to exhibit moderate molluscicidal activity against Biomphalaria alexandrina snails (Abdelrazek et al., 2006).
4. Synthesis of Iminopyrimidooxazine Derivatives
The compound has been utilized in synthesizing novel iminopyrimidooxazine derivatives, which further react with various nucleophiles to yield different products. These derivatives may have potential applications in various fields (Shivraj et al., 2020).
5. Antibacterial and Antifungal Activities
In the context of synthesizing new pyrazolo[5, 1-c][1, 2, 4] triazines, derivatives of the compound showed notable antibacterial and antifungal activities, as well as cytotoxicity against Breast cancer cells (MCF7) (Al-Adiwish et al., 2017).
Mechanism of Action
The mode of action of such compounds often involves interactions with these targets that lead to changes in cellular processes. The specific biochemical pathways affected can vary widely depending on the compound and its targets .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, can greatly impact a compound’s bioavailability. Factors such as the compound’s chemical properties, structure, and the presence of functional groups can influence these pharmacokinetic properties .
The molecular and cellular effects of a compound’s action can include changes in cell signaling, gene expression, and metabolic processes, among others .
Environmental factors, such as pH, temperature, and the presence of other compounds, can influence a compound’s action, efficacy, and stability .
properties
IUPAC Name |
2-[[4-(4-chlorophenyl)piperazin-1-yl]-(dimethylamino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5/c1-20(2)16(13(11-18)12-19)22-9-7-21(8-10-22)15-5-3-14(17)4-6-15/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVLTHQJAACOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)N1CCN(CC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(4-Chlorophenyl)piperazino](dimethylamino)methylene]malononitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]-N-methylacetamide](/img/structure/B2519125.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2519127.png)



![1-Methyl-4-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2519137.png)
![ethyl 2-[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2519138.png)
![3-(5-bromo-2-methoxyphenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2519139.png)


![2-[2-(1H-indol-3-yl)ethyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2519144.png)
![Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2519146.png)
![(4Z)-5-methyl-2-phenyl-4-({[2-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2519147.png)